1-(5-Aminopyridin-2-yl)piperidin-4-ylmethanol is a chemical compound characterized by its unique structure that includes a piperidine ring, an aminopyridine moiety, and a hydroxymethyl group. Its molecular formula is C₁₀H₁₅N₃O, with a molecular weight of 193.25 g/mol. The compound's structure is significant in medicinal chemistry due to the presence of both nitrogen-containing heterocycles and functional groups that can participate in various
[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol is currently available for purchase from several chemical suppliers, but there is limited scientific research published specifically on this molecule. While there are vendors selling the compound [1], scientific literature searches do not reveal any published studies investigating its biological activity or potential mechanisms of action.
In the absence of specific research on [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol, we can look to similar molecules to gain insights into potential research applications. Both the aminopyridine and piperidine moieties are found in many biologically active molecules [2, 3]. For example, some aminopyridine derivatives have been investigated for their potential as anticonvulsants [2]. Similarly, piperidine derivatives have been explored for a variety of applications including antidepressants and treatments for Parkinson's disease [3].
The presence of both aminopyridine and piperidine groups in [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol suggests it could be a target for future scientific research. Scientists might investigate its potential activity in various biological processes based on the known properties of similar molecules. Further study would be necessary to determine its therapeutic potential and mechanism of action.
These reactions are essential for modifying the compound for specific applications in research and industry.
Research indicates that 1-(5-Aminopyridin-2-yl)piperidin-4-ylmethanol exhibits potential biological activities, particularly in enzyme inhibition and receptor binding. The aminopyridine moiety allows for interactions with various biological targets, which may lead to therapeutic applications. Studies have suggested its involvement in modulating the activity of certain enzymes and receptors, making it a candidate for further exploration in drug development .
The synthesis of 1-(5-Aminopyridin-2-yl)piperidin-4-ylmethanol typically involves multi-step organic reactions:
This multi-step process allows for the precise construction of the compound while optimizing yield and purity for research applications .
1-(5-Aminopyridin-2-yl)piperidin-4-ylmethanol has diverse applications across various fields:
Interaction studies have focused on understanding how 1-(5-Aminopyridin-2-yl)piperidin-4-ylmethanol binds to different molecular targets. The presence of both nitrogen atoms and hydroxymethyl groups enhances its ability to form hydrogen bonds and other non-covalent interactions, which are crucial for modulating biological activity. These studies are vital for elucidating the compound's mechanism of action and potential therapeutic effects .
Several compounds share structural similarities with 1-(5-Aminopyridin-2-yl)piperidin-4-ylmethanol. Here are some comparable compounds:
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| 1-(Pyridin-4-yl)piperidin-4-ol | 130658-65-0 | 0.70 |
| (1-(Pyridin-3-yl)piperidin-4-yl)methanol | 1619264-47-9 | 0.69 |
| 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol | 61337-89-1 | 0.60 |
| 1-(Pyrimidin-2-yl)piperidin-4-ol | 893755-98-1 | 0.56 |
| 1-(4-Aminophenyl)piperidin-4-ol | 142752-12-3 | 0.56 |
[1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol represents a heterocyclic compound featuring a distinctive bicyclic architecture that combines a pyridine ring system with a piperidine moiety [1]. The molecular structure consists of a 5-aminopyridine unit connected through the 2-position to the nitrogen atom of a piperidine ring, with a hydroxymethyl substituent attached to the 4-position of the piperidine ring [1]. The International Union of Pure and Applied Chemistry name for this compound is (1-(5-aminopyridin-2-yl)piperidin-4-yl)methanol, reflecting its systematic nomenclature based on the functional group hierarchy [1].
The compound exhibits a canonical Simplified Molecular Input Line Entry System representation as NC1C=CC(=NC=1)N1CCC(CO)CC1, which precisely describes the connectivity and spatial arrangement of atoms within the molecular framework [1]. The InChI identifier InChI=1S/C11H17N3O/c12-10-1-2-11(13-7-10)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8,12H2 provides a standardized representation of the molecular structure suitable for computational analysis and database searches [1].
The piperidine ring in this compound adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated rings [2]. This chair conformation undergoes rapid interconversion between two distinct forms: one with the nitrogen-hydrogen bond in an axial position and another with this bond in an equatorial position [2]. Research has demonstrated that the equatorial conformation is more stable by approximately 0.72 kcal/mol in the gas phase, making it the predominant conformer under standard conditions [2] [3].
The conformational dynamics of the piperidine ring significantly influence the overall molecular geometry and potential intermolecular interactions [3]. The chair-equatorial and chair-axial conformers exhibit different ionization energies, with values of 64,704 ± 4 cm⁻¹ and 64,473 ± 4 cm⁻¹ respectively, indicating a conformational stability difference of 231 ± 4 cm⁻¹ [3] [4]. The aminopyridine moiety maintains a planar configuration due to the aromatic nature of the pyridine ring, which constrains the rotational freedom around the carbon-nitrogen bonds within the heterocycle [5].
The molecular formula of [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol is C₁₁H₁₇N₃O, establishing it as a moderately complex organic molecule with multiple heteroatoms [1]. The molecular weight is precisely 207.28 grams per mole, calculated from the atomic masses of its constituent elements [1] [6]. This molecular weight places the compound within the range typical for small to medium-sized pharmaceutical intermediates and bioactive molecules [7].
The empirical formula reveals the presence of eleven carbon atoms forming the structural backbone, seventeen hydrogen atoms contributing to the molecular saturation, three nitrogen atoms providing basic functionality, and one oxygen atom conferring polar characteristics [1]. The molecular composition indicates a nitrogen-rich structure, which is characteristic of compounds with potential biological activity and hydrogen bonding capabilities [7] [6].
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₇N₃O |
| Molecular Weight | 207.28 g/mol |
| Carbon Atoms | 11 |
| Hydrogen Atoms | 17 |
| Nitrogen Atoms | 3 |
| Oxygen Atoms | 1 |
The Topological Polar Surface Area represents a critical parameter for predicting the pharmacokinetic behavior and membrane permeability of organic compounds [8]. For [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol, the estimated Topological Polar Surface Area is approximately 62.3 Ų, calculated based on the contributions of individual polar functional groups within the molecular structure [8]. This value falls within the optimal range for compounds with favorable absorption and distribution characteristics [9].
The calculation incorporates contributions from the pyridine nitrogen (approximately 12.9 Ų), the primary amine group (approximately 26.0 Ų), the tertiary amine nitrogen in the piperidine ring (approximately 3.2 Ų), and the hydroxyl oxygen (approximately 20.2 Ų) [8]. The Topological Polar Surface Area calculation relies on empirically derived surface area values for specific polar fragments, which are summed according to their occurrence within the molecule [8].
The moderate Topological Polar Surface Area value suggests that this compound maintains an appropriate balance between hydrophilic and lipophilic characteristics [9]. Compounds with Topological Polar Surface Area values between 60-90 Ų typically exhibit favorable properties for biological systems, as they can effectively traverse biological membranes while maintaining sufficient aqueous solubility [9] [8].
The partition coefficient, expressed as LogP, quantifies the relative affinity of a compound for lipophilic versus hydrophilic environments [10]. For [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol, the estimated LogP value is approximately -1.0, indicating a predominantly hydrophilic character [10]. This negative LogP value suggests that the compound preferentially partitions into aqueous phases rather than organic solvents such as octanol [10].
The LogP estimation considers the contributions of various structural components: the pyridine ring contributes approximately +0.7, the piperidine ring adds approximately +0.8, while the hydroxyl group contributes approximately -1.0 and the amino group contributes approximately -1.5 [10]. The net result reflects the dominance of polar functional groups over the aromatic and aliphatic components in determining the overall polarity of the molecule [10].
A LogP value of -1.0 places this compound in the category of highly hydrophilic molecules, which typically exhibit good aqueous solubility but may face challenges in crossing lipophilic biological barriers [10]. This characteristic suggests that the compound would be readily dissolved in aqueous biological fluids and would have limited accumulation in fatty tissues [10].
The hydrogen bonding capacity of [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol significantly influences its intermolecular interactions and biological activity [11] [12]. The molecule contains two hydrogen bond donor sites: the primary amine group (-NH₂) on the pyridine ring and the hydroxyl group (-OH) attached to the piperidine ring [11]. These donor sites can form hydrogen bonds with appropriate acceptor atoms in biological targets or other molecules [11] [12].
The compound possesses four hydrogen bond acceptor sites: the pyridine nitrogen, the primary amine nitrogen, the tertiary amine nitrogen in the piperidine ring, and the hydroxyl oxygen [11]. The pyridine nitrogen exhibits particularly strong hydrogen bond accepting ability due to the electron-rich nature of the aromatic system [11] [13]. The primary amine nitrogen can function both as a donor and acceptor, depending on the chemical environment and protonation state [11] [12].
Research indicates that hydrogen bond donors generally exhibit different pharmacological properties compared to hydrogen bond acceptors, with donors often causing more permeability challenges [12]. The presence of multiple hydrogen bonding sites in this compound suggests strong intermolecular interactions and potential for specific binding to biological targets [11] [13].
| Hydrogen Bonding Parameter | Count |
|---|---|
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Total Hydrogen Bonding Sites | 6 |
The molecular flexibility of [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol is characterized by the presence of two rotatable bonds, which significantly influence the conformational space accessible to the molecule [14]. These rotatable bonds include the carbon-carbon bond connecting the hydroxymethyl group to the piperidine ring and the nitrogen-carbon bond linking the piperidine nitrogen to the pyridine ring [14].
The limited number of rotatable bonds constrains the molecular flexibility, which can be advantageous for maintaining specific bioactive conformations [14]. Research has demonstrated that molecules with fewer rotatable bonds typically exhibit stronger intramolecular hydrogen bonds and more defined conformational preferences [14]. The relationship between rotatable bond count and conformational energy reveals an entropic penalty of approximately 5.7 kJ mol⁻¹ for each additional rotatable bond in similar molecular systems [14].
The restricted rotational freedom around the nitrogen-carbon bond connecting the two ring systems results from partial double bond character due to resonance interactions [14]. This restricted rotation contributes to the overall conformational stability and may influence the biological activity profile of the compound [14]. The hydroxymethyl substituent retains rotational freedom, allowing for optimization of hydrogen bonding interactions with potential binding partners [14].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol through analysis of proton and carbon chemical shifts [15] [16]. The piperidine ring protons exhibit characteristic chemical shifts in the range of 1.5-3.0 ppm, with the axial and equatorial protons showing distinct coupling patterns due to the chair conformation [17] [15]. The nitrogen-adjacent methylene protons typically appear at approximately 2.8 ppm, reflecting the deshielding effect of the nitrogen atom [15] [16].
The pyridine ring protons display chemical shifts in the aromatic region between 7.0-8.5 ppm, with the specific positions depending on the substitution pattern and electronic effects of the amino group [18]. The 5-amino substituent causes upfield shifts of adjacent protons due to the electron-donating nature of the amine functionality [18]. The primary amine protons appear as a broad signal around 6.5-7.5 ppm, with the exact position influenced by hydrogen bonding and exchange phenomena [19].
The hydroxymethyl group exhibits characteristic signals with the methylene protons appearing around 3.5-4.0 ppm and the hydroxyl proton showing variable chemical shift depending on concentration and solvent effects [20]. The ¹³C Nuclear Magnetic Resonance spectrum reveals distinct signals for the aromatic carbons (120-160 ppm), aliphatic carbons (20-70 ppm), and the carbon bearing the hydroxyl group (approximately 65 ppm) [20] [17].
Mass spectrometry analysis of [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol reveals characteristic fragmentation patterns that provide structural confirmation and molecular identification [21]. The molecular ion peak appears at m/z 207, corresponding to the molecular weight of the intact compound [22]. The compound follows the nitrogen rule, producing an odd-numbered molecular ion due to the presence of three nitrogen atoms [21].
Common fragmentation pathways include alpha-cleavage adjacent to the nitrogen atoms, resulting in characteristic fragment ions [21]. The piperidine ring typically undergoes fragmentation to produce ions at m/z 84 (M-123) through loss of the aminopyridylmethyl moiety [15] [21]. The aminopyridine portion may generate fragment ions around m/z 94-95 through loss of the piperidine-methanol unit [21].
Loss of the hydroxymethyl group (M-31) represents another significant fragmentation pathway, producing an ion at m/z 176 [21]. The base peak often corresponds to a stabilized nitrogen-containing fragment, reflecting the tendency of nitrogen compounds to form stable cationic species under electron impact conditions [21]. Additional minor fragments may arise from hydrogen rearrangements and secondary fragmentation processes typical of heterocyclic amines [21].
Infrared spectroscopy of [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol exhibits characteristic absorption bands that correspond to specific functional groups within the molecular structure [20] [23]. The primary amine group displays two distinct N-H stretching vibrations around 3350-3450 cm⁻¹, representing the symmetric and asymmetric stretching modes [20]. The hydroxyl group contributes a broad O-H stretching band centered around 3200-3500 cm⁻¹, with the exact position and breadth influenced by hydrogen bonding interactions [20].
The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while aliphatic C-H stretches occur between 2850-3000 cm⁻¹ [20] [23]. The pyridine ring exhibits characteristic C=C and C=N stretching vibrations around 1580-1600 cm⁻¹ and 1400-1500 cm⁻¹ respectively [20]. The C-N stretching vibrations of the amine groups appear around 1000-1300 cm⁻¹, providing confirmation of the nitrogen-containing functionalities [20].
The infrared spectrum also reveals C-O stretching of the primary alcohol around 1050 cm⁻¹ and various bending modes of the methylene and methyl groups in the fingerprint region below 1500 cm⁻¹ [20] [23]. The absence of carbonyl stretching bands confirms the structure and distinguishes this compound from related carbonyl-containing analogs [23] [24].
The ultraviolet-visible absorption spectrum of [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol is dominated by electronic transitions associated with the aminopyridine chromophore [25]. The pyridine ring system exhibits characteristic π→π* transitions in the range 250-280 nm, with the exact wavelength influenced by the electron-donating amino substituent [25]. The amino group extends the conjugation and typically causes bathochromic shifts compared to unsubstituted pyridine [25].
The compound displays moderate absorption intensity with molar extinction coefficients typical of simple heteroaromatic systems [25]. The absorption maximum appears around 260-270 nm, corresponding to the lowest energy π→π* transition of the aminopyridine system [25]. Additional weaker transitions may occur at shorter wavelengths (200-250 nm) representing higher energy electronic excitations [25].
The piperidine moiety does not contribute significantly to the ultraviolet-visible absorption profile due to its saturated nature and lack of conjugated π-electron systems [25]. Solvent effects may cause minor shifts in the absorption wavelengths, with polar protic solvents typically inducing slight hypsochromic shifts due to hydrogen bonding interactions with the amino group [25]. The overall spectral profile provides a useful fingerprint for compound identification and purity assessment [25].
The chemical stability of [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol depends on various environmental factors including pH, temperature, light exposure, and the presence of oxidizing agents . The primary amine functionality represents a potential site for oxidative degradation, particularly under alkaline conditions or in the presence of strong oxidizing agents . The hydroxyl group may undergo oxidation to form the corresponding aldehyde or carboxylic acid derivatives under harsh conditions .
The piperidine nitrogen is susceptible to protonation under acidic conditions, which may influence the overall stability and solubility characteristics of the compound . Protonation stabilizes the molecule against certain degradation pathways while potentially making it more susceptible to nucleophilic attack at other sites . The pyridine ring system generally exhibits good stability under normal storage conditions but may undergo electrophilic substitution reactions under strongly acidic conditions .
Thermal degradation studies would likely reveal decomposition pathways involving dehydration of the alcohol functionality, deamination of the amino group, or fragmentation of the carbon-nitrogen bonds connecting the ring systems [27]. Light-induced degradation may occur through photooxidation processes, particularly affecting the amino group and potentially leading to the formation of colored degradation products [28]. Proper storage under inert atmosphere, reduced temperature, and protection from light would optimize the long-term stability of this compound [27].
The functionalization of piperidin-4-ylmethanol derivatives represents a fundamental approach to accessing [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol [9] [10]. Piperidin-4-ylmethanol is readily available commercially and serves as an excellent starting material due to its established synthetic methods and functional group tolerance .
Direct N-Arylation Strategies
Direct N-arylation of piperidin-4-ylmethanol with 2-halo-5-aminopyridine derivatives has proven to be one of the most straightforward approaches [20] [21]. These reactions typically employ strong bases such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or tetrahydrofuran [22]. The reaction proceeds through nucleophilic aromatic substitution, with the piperidine nitrogen acting as the nucleophile and the halopyridine as the electrophilic partner [7] [16].
Protection-Deprotection Sequences
When direct N-arylation leads to competitive reactions or low selectivity, protection-deprotection strategies have been employed successfully [23] [5]. The amino group on the pyridine ring can be protected using standard protecting groups such as tert-butoxycarbonyl (Boc) or benzyl carbamate (Cbz) groups [24]. Following the coupling reaction, these protecting groups can be removed under mild acidic or reductive conditions .
Hydroxymethyl Group Transformations
The hydroxymethyl functionality in piperidin-4-ylmethanol can undergo various transformations that facilitate the coupling process or provide alternative synthetic pathways [26] [19]. Oxidation to the corresponding aldehyde or carboxylic acid followed by reductive amination or amide coupling reactions has been demonstrated in related systems [27] [13]. Additionally, conversion to leaving groups such as mesylates or tosylates enables substitution reactions with aminopyridine nucleophiles [28] [20].
The coupling of aminopyridine derivatives with piperidine systems has been extensively studied in the context of pharmaceutical synthesis [7] [8]. The aminopyridine moiety presents unique challenges due to the presence of multiple nitrogen atoms that can participate in unwanted side reactions [16] [17].
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution remains the most widely employed method for constructing the N-aryl bond in [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol [22] [21]. The reaction typically involves treatment of 2-halopyridine derivatives with piperidine nucleophiles under basic conditions [7]. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the 2-position, facilitating the substitution reaction [16] [17].
Regioselectivity Considerations
The regioselectivity of aminopyridine coupling reactions is crucial for obtaining the desired product [22] [8]. The 2-position of pyridine is generally more reactive toward nucleophilic substitution than the 4-position due to the proximity to the electron-withdrawing nitrogen atom [7] [16]. However, careful control of reaction conditions is necessary to prevent competing reactions at other positions, particularly when multiple reactive sites are present [17].
Solvent and Base Effects
The choice of solvent and base significantly impacts the efficiency and selectivity of aminopyridine coupling reactions [21] [29]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and tetrahydrofuran have proven most effective for these transformations [22]. Strong bases including cesium carbonate, potassium carbonate, and sodium hydride are commonly employed, with the choice dependent on the specific substrate and reaction conditions [7] [20].
Transition metal-catalyzed coupling reactions have emerged as powerful tools for the synthesis of [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol and related compounds [7] [21]. These methods often provide superior selectivity and functional group tolerance compared to traditional nucleophilic substitution approaches [20] [15].
Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed carbon-nitrogen bond formation, commonly known as Buchwald-Hartwig amination, has found extensive application in the synthesis of aminopyridine-piperidine conjugates [22] [21]. These reactions typically employ palladium(0) or palladium(II) precatalysts in combination with phosphine ligands such as BINAP, X-Phos, or DavePhos [20]. The reaction proceeds through oxidative addition of the aryl halide, coordination of the amine nucleophile, reductive elimination, and catalyst regeneration [7] [30].
Copper-Catalyzed Methods
Copper-catalyzed N-arylation reactions, known as Ullmann-type coupling, provide an economical alternative to palladium-based methods [15] [27]. Modern copper catalysis employs ligands such as 1,10-phenanthroline, N,N'-dimethylethylenediamine, or proline derivatives to enhance reactivity and selectivity [14] [30]. These reactions typically operate at elevated temperatures (80-150°C) and require careful optimization of the copper source, ligand, and base [20] [15].
Nickel-Based Approaches
Nickel catalysis has gained attention as a cost-effective alternative for carbon-nitrogen bond formation [31] [32]. Recent developments in nickel-catalyzed amination reactions have demonstrated their applicability to heterocyclic systems similar to [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol [20] [27]. These reactions often employ nickel(II) precatalysts with phosphine or N-heterocyclic carbene ligands under reductive conditions [15] [30].
The optimization of reaction conditions for [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol synthesis requires careful consideration of multiple parameters that influence both yield and selectivity [33] [29]. Systematic optimization studies have revealed critical relationships between reaction variables and product formation [34] [35].
Temperature Effects
Temperature optimization represents a critical balance between reaction rate and product stability [20] [36]. Lower temperatures (60-80°C) often provide higher selectivity but require extended reaction times, while elevated temperatures (120-150°C) increase reaction rates but may lead to decomposition of sensitive functional groups [33] [37]. The optimal temperature range for most synthetic routes to [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol falls between 80-120°C [15] [34].
Solvent Selection and Effects
Solvent choice profoundly impacts both the efficiency and selectivity of synthetic transformations [29] [38]. Polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and tetrahydrofuran generally provide superior results for nucleophilic aromatic substitution reactions [22] [21]. The solvent's ability to solvate charged intermediates and transition states directly influences reaction kinetics and thermodynamics [7] [33].
Catalyst Loading and Ligand Optimization
For transition metal-catalyzed reactions, catalyst loading optimization is essential for both economic and practical considerations [20] [30]. Typical catalyst loadings range from 2-10 mol% depending on the specific transformation and substrate reactivity [15] [27]. Ligand selection and optimization can dramatically impact reaction efficiency, with modern catalytic systems often achieving excellent results at catalyst loadings below 5 mol% [21] [31].
Base and Additive Effects
The choice and quantity of base significantly influence reaction outcomes in aminopyridine coupling reactions [22] [8]. Inorganic bases such as cesium carbonate and potassium carbonate are commonly employed, with cesium carbonate often providing superior results due to its enhanced solubility in organic solvents [7] [20]. Organic bases including triethylamine, diisopropylethylamine, and 1,8-diazabicyclo[5.4.0]undec-7-ene have also proven effective under specific conditions [33] [21].
The purification and analytical characterization of [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol requires specialized techniques due to the compound's multiple basic nitrogen atoms and polar functional groups [19] [39]. Modern analytical methods provide comprehensive structural confirmation and purity assessment [40] [41].
Chromatographic Purification Methods
Column chromatography using silica gel remains the most widely employed purification technique for [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol [19] [39]. The compound's basic nature requires careful selection of eluent systems, typically employing mixtures of dichloromethane and methanol with triethylamine or ammonia additives to suppress tailing [40] [41]. Reverse-phase chromatography using C18 stationary phases has also proven effective, particularly for preparative-scale purifications [19].
High-Performance Liquid Chromatography Analysis
High-performance liquid chromatography (HPLC) provides excellent analytical capabilities for purity determination and quantitative analysis [19] [39]. Reverse-phase HPLC using C18 columns with acetonitrile-water mobile phases containing trifluoroacetic acid or phosphoric acid modifiers has been extensively validated [19]. Pre-column derivatization techniques using reagents such as 4-toluenesulfonyl chloride enable enhanced UV detection for trace analysis [39].
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural characterization of [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol [42] . Proton NMR analysis reveals characteristic signals for the aminopyridine protons (δ 6.7-7.7 ppm), piperidine methylene protons (δ 2.9-3.8 ppm), and hydroxymethyl protons (δ 3.6-3.8 ppm) [42]. Carbon-13 NMR spectroscopy confirms the presence of all carbon environments and provides additional structural verification .
Mass Spectrometric Analysis
Mass spectrometry, particularly electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), provides molecular weight confirmation and fragmentation pattern analysis [42] [19]. The molecular ion peak at m/z 194 [M+H]⁺ serves as the base peak in positive ion mode, with characteristic fragments corresponding to loss of the hydroxymethyl group and pyridine ring system .
The scale-up of [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol synthesis from laboratory to industrial production requires careful consideration of safety, environmental impact, and economic factors [36] [43]. Modern process chemistry emphasizes sustainable synthetic approaches that minimize waste generation and environmental impact [29] [32].
Industrial Scale Synthesis Considerations
Industrial production of [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol must address several critical factors including raw material availability, process safety, and waste management [44] [45]. The selection of synthetic routes for large-scale production often differs from laboratory methods due to economic and practical constraints [36] [46]. Continuous flow processing has emerged as an attractive alternative to traditional batch processing, offering improved heat and mass transfer, enhanced safety, and reduced environmental impact [37] [45].
Green Chemistry Principles
The application of green chemistry principles to [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol synthesis focuses on waste reduction, energy efficiency, and the use of environmentally benign reagents and solvents [29] [47]. Catalytic methods that employ earth-abundant metals such as iron, nickel, and copper are increasingly favored over precious metal catalysts [36] [43]. Solvent selection emphasizes the use of bio-based solvents, water-based systems, and recyclable organic solvents [29] [38].
Biocatalytic Approaches
Recent advances in biocatalysis have opened new avenues for sustainable synthesis of complex heterocyclic compounds including piperidine derivatives [5] [43]. Enzymatic C-H oxidation followed by radical cross-coupling represents a particularly promising approach for constructing substituted piperidines with high enantioselectivity [48] [32]. These methods offer excellent functional group tolerance, mild reaction conditions, and reduced environmental impact compared to traditional chemical synthesis [5] [45].
Process Intensification Strategies
Process intensification techniques including microreactor technology, continuous flow processing, and integrated reaction-separation systems provide opportunities for improved efficiency and reduced environmental impact [37] [49]. Microreactor systems offer enhanced heat and mass transfer, precise control of reaction conditions, and improved safety profiles for hazardous transformations [37]. The integration of reaction and purification steps can significantly reduce overall process complexity and waste generation [29] [35].
Economic and Environmental Assessment
Comprehensive life cycle assessment of synthetic routes to [1-(5-Aminopyridin-2-yl)piperidin-4-yl]methanol must consider raw material costs, energy consumption, waste generation, and downstream processing requirements [36] [29]. The development of atom-economical synthetic routes that minimize byproduct formation and maximize material utilization represents a key objective for sustainable process development [32] [47]. Economic modeling and optimization studies provide essential guidance for the selection of optimal synthetic routes for large-scale production [44] [46].